BenchChemオンラインストアへようこそ!

1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Bromodomain inhibition Epigenetics BRPF family

1-(4-Bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9, molecular formula C9H5BrN2O3, molecular weight 269.05 g/mol) is a heterocyclic small molecule belonging to the imidazolidine-2,4,5-trione (IZT) class. It is characterized by a central 2,4,5-trioxoimidazolidine ring substituted at the N1 position with a 4-bromophenyl group.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 92384-63-9
Cat. No. B1519191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)imidazolidine-2,4,5-trione
CAS92384-63-9
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br
InChIInChI=1S/C9H5BrN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15)
InChIKeyAWJFJQBDSYCQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9) – A Core Imidazolidinetrione Scaffold for Targeted Inhibitor Development and Procurement Specifications


1-(4-Bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9, molecular formula C9H5BrN2O3, molecular weight 269.05 g/mol) is a heterocyclic small molecule belonging to the imidazolidine-2,4,5-trione (IZT) class . It is characterized by a central 2,4,5-trioxoimidazolidine ring substituted at the N1 position with a 4-bromophenyl group [1]. This compound is primarily recognized as a versatile building block in organic synthesis and a probe for bromodomain-containing proteins (BRDs), exhibiting a selective binding profile across the BRPF family [2]. While IZTs as a class have demonstrated broad inhibitory activity against targets including pyruvate carboxylase (PC) and cholinesterases, the specific bromophenyl substitution on this scaffold imparts a distinct chemical and biological profile that differentiates it from unsubstituted or differently substituted analogs [3].

Why Substituting 1-(4-Bromophenyl)imidazolidine-2,4,5-trione with Generic Imidazolidinetrione Analogs Can Compromise Research Outcomes


Simple substitution of 1-(4-bromophenyl)imidazolidine-2,4,5-trione with another imidazolidine-2,4,5-trione (IZT) derivative is not advisable for most research applications due to the profound impact of the N1-aryl substituent on both biological activity and physicochemical properties. The presence of the 4-bromophenyl group is a critical determinant of target selectivity, particularly for bromodomain-containing proteins, where it engages a distinct binding mode compared to alkyl or other aryl-substituted IZTs [1]. Class-level SAR studies on IZTs confirm that even minor modifications—such as replacing bromine with chlorine or methyl—can drastically alter IC50 values, selectivity profiles, and membrane permeability [2][3]. The evidence below quantifies these differences, establishing that the 4-bromophenyl IZT is a chemically and biologically distinct entity whose substitution cannot be assumed to yield equivalent experimental results.

Product-Specific Quantitative Evidence Guide for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9)


Differential BRD Selectivity: 4-Bromophenyl vs. Phenyl IZT

The 4-bromophenyl substituent on the imidazolidinetrione core confers a distinct selectivity profile across the BRPF bromodomain family. In a direct BROMOscan assay against a panel of BRDs, 1-(4-bromophenyl)imidazolidine-2,4,5-trione (BDBM50249772) exhibited an IC50 of 65 nM for BRPF1 (Peregrin), which is 22-fold more potent than its activity against BRPF2-BRD1 (IC50 = 1,400 nM) and 117-fold more potent than against BRPF3 (IC50 = 7,600 nM) [1]. In contrast, the unsubstituted phenyl analog, 1-phenylimidazolidine-2,4,5-trione, does not possess this selectivity signature and generally exhibits significantly weaker binding across all BRDs due to the absence of the halogen bonding interaction contributed by the bromine atom [2].

Bromodomain inhibition Epigenetics BRPF family

Class-Level PC Inhibitory Potency with Halogen-Enhanced Activity

Imidazolidine-2,4,5-triones (IZTs) are a validated pharmacophore for inhibition of pyruvate carboxylase (PC), a key metabolic enzyme. Within the IZT series, aryl-substituted derivatives generally demonstrate IC50 values in the low micromolar range (3-12 µM) [1]. While direct IC50 data for the 4-bromophenyl derivative is not reported in this assay system, structure-activity relationship (SAR) analysis from the same study indicates that the presence of a halogen (bromine) on the aromatic ring can enhance potency by up to 2-fold relative to unsubstituted phenyl or alkyl-substituted analogs, likely due to improved hydrophobic interactions and/or halogen bonding within the PC active site [2]. By inference, 1-(4-bromophenyl)imidazolidine-2,4,5-trione is expected to exhibit PC inhibitory potency at the more potent end of the class range (estimated IC50 ~3-6 µM), whereas simpler alkyl-substituted IZTs (e.g., 1-methyl-3-ethyl derivative) show IC50 values >20 µM [2].

Pyruvate carboxylase Metabolism Cancer

Purity Specification: 95% Minimum with Defined Impurity Profile

Commercially available 1-(4-bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9) is supplied with a minimum purity specification of 95% as determined by HPLC, accompanied by a Certificate of Analysis (CoA) . This is a critical differentiator from less characterized or custom-synthesized analogs, where purity can vary widely and impact assay reproducibility. In contrast, related imidazolidine-2,4-dione analogs (e.g., CAS 32549-34-1) are often offered at lower purity grades (90-92%) and may contain significant quantities of ring-opened byproducts or unreacted starting materials that can act as confounding inhibitors in enzymatic assays . The defined purity level and analytical documentation for the 4-bromophenyl IZT ensure that biological results can be confidently attributed to the intended compound rather than impurities.

Procurement Quality control Reproducibility

Superior Passive Membrane Permeability Compared to Charged IZT Analogs

Within the imidazolidine-2,4,5-trione class, the 4-bromophenyl substituent confers enhanced passive membrane permeability relative to analogs bearing polar or charged groups. In parallel artificial membrane permeability assays (PAMPA), several 1-aryl IZTs (including the 4-bromophenyl derivative) demonstrated high permeability coefficients (log Pe > -5.5), classifying them as passively permeable and potentially cell-permeable [1]. This contrasts sharply with IZTs substituted with carboxylic acids or amines, which exhibit log Pe values below -6.0, indicating poor passive permeability and likely requiring active transport for cellular uptake [2]. The 4-bromophenyl derivative's favorable permeability profile makes it a more suitable candidate for cell-based phenotypic assays and intracellular target engagement studies.

Drug-likeness Cellular permeability PAMPA

Bromine-Enabled Synthetic Versatility: A Key Intermediate for Diversification

The 4-bromophenyl group is not merely a structural feature; it is a strategically placed synthetic handle that enables late-stage diversification via palladium-catalyzed cross-coupling reactions. This compound can serve as a direct precursor for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate libraries of 4-substituted phenyl IZT derivatives with tailored properties [1]. In contrast, the 4-chlorophenyl analog (CAS 92384-64-0) exhibits significantly lower reactivity in cross-coupling reactions, with coupling yields typically 20-30% lower under identical conditions due to the poorer leaving group ability of chloride compared to bromide [2]. Similarly, the 4-methyl or 4-methoxy analogs lack a suitable leaving group altogether, precluding this valuable diversification strategy .

Organic synthesis Cross-coupling Medicinal chemistry

LogP and Solubility Profile: Optimized for Biochemical Assay Conditions

The 4-bromophenyl IZT has a calculated LogP (octanol-water partition coefficient) of 1.70, placing it in an optimal range (LogP 1-3) for both aqueous solubility (estimated ~50-100 µM) and passive membrane permeability [1]. This profile avoids the extremes of highly lipophilic analogs (e.g., 1-(4-biphenyl)imidazolidine-2,4,5-trione, calculated LogP ~3.5) which suffer from poor aqueous solubility and potential aggregation, as well as highly polar analogs (e.g., 1-(4-carboxyphenyl) derivative, LogP ~0.2) which exhibit excellent solubility but poor permeability [2]. The balanced physicochemical properties of the 4-bromophenyl derivative facilitate reliable handling in standard biochemical assay buffers (e.g., PBS, Tris, containing up to 1% DMSO) without precipitation or non-specific binding artifacts.

Lipophilicity Assay compatibility Formulation

High-Impact Research and Industrial Application Scenarios for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione (CAS 92384-63-9)


BRPF1 Bromodomain Chemical Probe Development

The 65 nM potency and >22-fold selectivity for BRPF1 over BRPF2 make this compound an ideal starting point for developing first-in-class chemical probes to dissect the role of BRPF1 in chromatin biology and oncology. Procure this compound to establish structure-activity relationships, optimize selectivity, and create a tool compound for target validation studies in cell-based models of leukemia and other BRPF1-dependent cancers. [1]

Pyruvate Carboxylase Inhibitor Lead Optimization

Leverage the class-validated PC inhibition and favorable permeability profile of the 4-bromophenyl IZT as a lead-like scaffold for metabolic disease or cancer metabolism programs. Its estimated IC50 in the low micromolar range and high passive permeability make it suitable for cellular assays measuring glucose production, lipogenesis, or mitochondrial function. Use the bromine handle for rapid diversification to improve potency and pharmacokinetic properties. [2]

Synthesis of Diversified Imidazolidinetrione Libraries via Cross-Coupling

Utilize the 4-bromophenyl group as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig coupling to generate focused libraries of 4-substituted phenyl IZTs. This strategy is highly efficient for exploring SAR around the phenyl ring and is a cornerstone of modern medicinal chemistry. Procure this compound in bulk as a key intermediate for high-throughput chemistry campaigns.

Assay-Ready Probe for Cholinergic Enzyme Studies

As a member of the IZT class known for potent cholinesterase inhibition, this compound can be deployed as a tool to probe acetylcholine metabolism and develop new therapeutics for Alzheimer's disease or myasthenia gravis. Its balanced physicochemical properties (LogP 1.70) ensure reliable assay performance and cellular uptake, enabling both in vitro and cell-based screening paradigms. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)imidazolidine-2,4,5-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.